tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
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Overview
Description
tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a chlorine atom, and a methyl group attached to a dihydropyrido[3,4-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 4-chloro-2-aminopyrimidine derivative with an appropriate aldehyde or ketone, followed by cyclization and esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that are both effective and environmentally friendly is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The dihydropyrido[3,4-d]pyrimidine core can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acids and Bases: Hydrolysis can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrido[3,4-d]pyrimidine derivatives with different oxidation states.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: This compound shares structural similarities but differs in its core structure and substituents.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have similar core structures but different functional groups and biological activities.
Uniqueness
tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. Its tert-butyl ester group and chlorine atom contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 4-chloro-8-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-10-9(11(14)16-7-15-10)5-6-17(8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KTGMTIWZYVAETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=NC=N2)Cl |
Origin of Product |
United States |
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